molecular formula C17H16N2O4S3 B257576 N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide

N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide

Cat. No. B257576
M. Wt: 408.5 g/mol
InChI Key: PNGNJXWUCNQWHG-OSWCTPNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide, also known as EMBI, is a synthetic compound with potential applications in the field of medicinal chemistry. EMBI belongs to the class of thiazolidinones, which are known to possess a wide range of biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide is not fully understood. However, it is believed that N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and DNA. N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has been reported to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has also been shown to bind to DNA and inhibit its replication.
Biochemical and Physiological Effects:
N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has been reported to possess several biochemical and physiological effects. Studies have shown that N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide can induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has also been shown to inhibit the production of reactive oxygen species and reduce oxidative stress. In addition, N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has been reported to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide in lab experiments is its broad spectrum of biological activities. N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, making it a versatile compound for various applications. However, one of the limitations of using N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide. One potential application of N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide is in the development of novel antimicrobial agents. N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has been shown to possess antimicrobial activity against a wide range of microorganisms, and further studies could lead to the development of more potent and selective antimicrobial agents. Another potential application of N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide is in the development of anticancer drugs. N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has been shown to exhibit antitumor activity against various cancer cell lines, and further studies could lead to the development of more effective and less toxic anticancer drugs. Finally, further studies are needed to elucidate the exact mechanism of action of N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide and to identify its cellular targets.

Synthesis Methods

The synthesis of N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidine-2-thione. This intermediate is then reacted with chlorosulfonic acid to form N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide. The overall yield of N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide is around 60%.

Scientific Research Applications

N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported the antimicrobial activity of N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide against a wide range of microorganisms including bacteria, fungi, and viruses. N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has also been shown to possess antitumor activity against various cancer cell lines. In addition, N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide has been reported to exhibit anti-inflammatory and antioxidant properties.

properties

Product Name

N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide

Molecular Formula

C17H16N2O4S3

Molecular Weight

408.5 g/mol

IUPAC Name

(NE)-N-[(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C17H16N2O4S3/c1-3-19-16(20)14(11-12-6-4-7-13(10-12)23-2)25-17(19)18-26(21,22)15-8-5-9-24-15/h4-11H,3H2,1-2H3/b14-11-,18-17+

InChI Key

PNGNJXWUCNQWHG-OSWCTPNJSA-N

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CC(=CC=C2)OC)/S/C1=N/S(=O)(=O)C3=CC=CS3

SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=NS(=O)(=O)C3=CC=CS3

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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